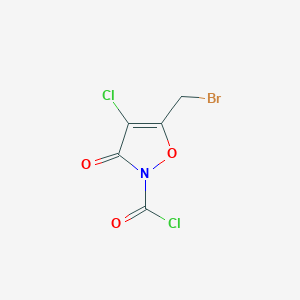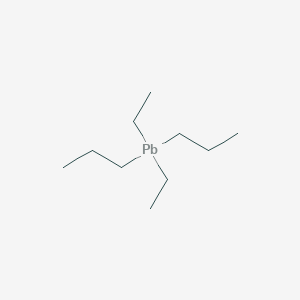
Diethyl(dipropyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(dipropyl)plumbane is an organolead compound with the chemical formula Pb(C2H5)2(C3H7)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(dipropyl)plumbane typically involves the reaction of lead(IV) chloride with diethyl and dipropyl Grignard reagents. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
PbCl4+2C2H5MgBr+2C3H7MgBr→Pb(C2H5)2(C3H7)2+4MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(dipropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and corresponding alkyl radicals.
Reduction: Reduction reactions can convert this compound to lead(II) compounds.
Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide and alkyl radicals.
Reduction: Lead(II) compounds and corresponding alkyl groups.
Substitution: New organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl(dipropyl)plumbane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of diethyl(dipropyl)plumbane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethyllead: Another organolead compound with four ethyl groups.
Tetramethyllead: An organolead compound with four methyl groups.
Diethyllead dichloride: A compound with two ethyl groups and two chloride ions.
Uniqueness
Diethyl(dipropyl)plumbane is unique due to its mixed alkyl groups (ethyl and propyl), which confer distinct chemical and physical properties compared to other organolead compounds
Eigenschaften
CAS-Nummer |
3440-77-5 |
|---|---|
Molekularformel |
C10H24Pb |
Molekulargewicht |
351 g/mol |
IUPAC-Name |
diethyl(dipropyl)plumbane |
InChI |
InChI=1S/2C3H7.2C2H5.Pb/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H2,2H3; |
InChI-Schlüssel |
BBCKAZXYKNZQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Pb](CC)(CC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)



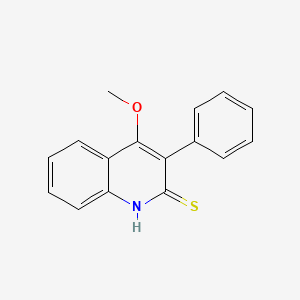
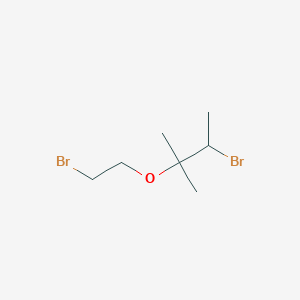


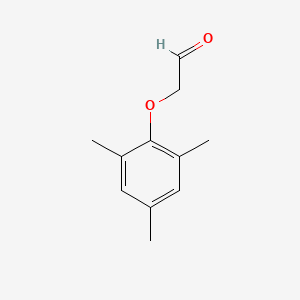
![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)


